molecular formula C18H23NO2 B3035606 1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene CAS No. 338392-37-3

1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene

Cat. No. B3035606
CAS RN: 338392-37-3
M. Wt: 285.4 g/mol
InChI Key: CRIHZXSTKMBSDC-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene (hereafter referred to as “cyclopropylbenzene”) is a cyclopropyl-substituted aromatic compound that has recently been studied for its potential applications in scientific research. Cyclopropylbenzene is a colorless, non-volatile liquid that is soluble in many organic solvents, making it a useful compound for a variety of laboratory experiments. This compound has been used in a range of studies, including those related to its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.

Scientific Research Applications

Thermochemistry and Conjugation

  • Thermochemical Analysis: Cyclopropyl derivatives, such as cyclopropyl cyanide and cyclopropylbenzene, exhibit unique thermochemical properties. The studies of their heats of vaporization and heats of formation reveal insights into their stability and reactivity. These properties are crucial in understanding the behavior of complex cyclopropyl-containing compounds like 1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene in different states and reactions (Fuchs et al., 1982).

Spectroscopic Characterization

  • Carbon-13 NMR Spectroscopy: The study of carbon-13 chemical shifts in cyclopropyl carbons of various cyclopropylbenzenes, under conditions corresponding to infinite dilution in DCCI_3, provides a foundation for understanding the electronic environment and structural aspects of cyclopropyl-containing compounds. Such research is essential for the accurate spectroscopic characterization of complex molecules like 1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene (Kusuyama et al., 1980).

Reactivity Studies

  • Reactivity with Potassamide: The reactivity of cyclopropane hydrocarbons, including cyclopropylbenzene, towards strong bases like potassamide in liquid ammonia has been studied. This research helps in understanding the chemical stability and reaction kinetics of cyclopropane-based compounds, which is critical for designing and predicting the behavior of complex molecules such as 1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene in various chemical reactions (Shatenshteîn et al., 1959).

Electrophilic Aromatic Substitution

  • Ortho-Selectivity in Electrophilic Substitution: The study of electrophilic aromatic substitution reactions promoted by GaCl3, exhibiting high ortho-selectivity, provides insights into the mechanisms and selectivity of such reactions. This information is crucial for understanding and predicting the reactivity patterns of complex cyclopropyl-containing aromatic compounds (Yonehara et al., 2000).

properties

IUPAC Name

[(E)-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-11(2)13-4-6-14(7-5-13)17-10-16(17)12(3)19-21-18(20)15-8-9-15/h4-7,11,15-17H,8-10H2,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIHZXSTKMBSDC-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=NOC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3CC3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene
Reactant of Route 2
Reactant of Route 2
1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene
Reactant of Route 3
Reactant of Route 3
1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene
Reactant of Route 4
Reactant of Route 4
1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene
Reactant of Route 5
1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene
Reactant of Route 6
Reactant of Route 6
1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.